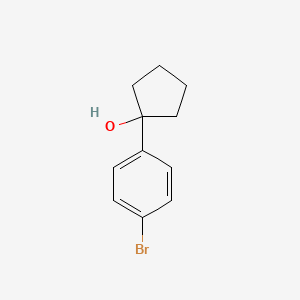

1-(4-Bromophenyl)cyclopentan-1-ol

描述

Contextual Significance of 1-Arylcyclopentanols in Modern Organic Chemistry

The 1-arylcyclopentanol motif is a recurring structural element in a variety of biologically active compounds and functional materials. The cyclopentane (B165970) ring, a five-membered carbocycle, provides a rigid and well-defined three-dimensional geometry. When combined with an aromatic ring, it creates a scaffold that can be readily functionalized to interact with biological targets. Research into derivatives of 1-arylcyclopentane-1-carboxylic acids, which can be synthesized from the corresponding nitriles, has revealed sympatholytic and adrenolytic activity. rsc.org This underscores the potential of the 1-arylcyclopentanol core in the development of new therapeutic agents.

Academic Relevance of Halogenated Aromatic Tertiary Alcohol Scaffolds

Halogenated aromatic compounds are of paramount importance in organic synthesis, primarily due to the versatile reactivity of the carbon-halogen bond. nih.gov The bromine atom in 1-(4-Bromophenyl)cyclopentan-1-ol serves as a synthetic handle, enabling a plethora of transformations. Notably, it can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. mdpi.com This capability facilitates the rapid generation of molecular diversity from a common intermediate.

Tertiary alcohols, particularly those that are benzylic, are valuable precursors for the synthesis of a wide range of compounds. The hydroxyl group can be a leaving group in substitution or elimination reactions, or it can direct further functionalization of the molecule. The combination of a halogenated aromatic ring and a tertiary alcohol within the same molecule, as seen in this compound, provides orthogonal sites for chemical modification, a highly desirable feature in complex molecule synthesis.

Table 2: Spectroscopic Data for a Related Compound, 2-bromo-1-(4-bromophenyl)ethanone

| Type of Spectrum | Peak Information |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H) rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 190.4, 132.6, 132.2, 130.4, 129.3, 30.4 rsc.org |

| Infrared (IR) | Data not available for the specific compound. For a similar compound, 1-(4-bromophenyl)ethanol, characteristic peaks would be expected for O-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region). chemicalbook.com |

| Mass Spectrometry (MS) | Data not available for the specific compound. For a similar compound, ethanone, 1-(4-bromophenyl)-, the molecular ion peak would be observed at m/z corresponding to its molecular weight. nist.gov |

Note: The spectroscopic data provided is for a structurally related compound and serves as a reference. Actual data for this compound may vary.

Scope and Research Trajectories Pertaining to this compound and its Derivatives

The research landscape for this compound and its derivatives is expanding, driven by the need for novel molecular scaffolds in drug discovery and materials science. Current and future research trajectories are likely to focus on several key areas:

Development of Novel Synthetic Methodologies: While the Grignard reaction is a staple, research into more efficient, greener, and stereoselective methods for the synthesis of this compound and its analogues is an active area of investigation.

Exploration of Biological Activity: Given the biological relevance of related structures, a significant research effort is anticipated in the synthesis and biological evaluation of derivatives of this compound. This includes screening for anticancer, anti-inflammatory, and other therapeutic activities. For instance, derivatives of 1-phenylcyclopropane carboxamide have shown antiproliferative effects. chemicalbook.com

Application in Materials Science: The rigid, three-dimensional structure of this compound makes it an interesting candidate for the development of new materials, such as liquid crystals or functional polymers. The ability to precisely tune the electronic and physical properties through modification of the aromatic ring opens up possibilities for creating materials with tailored characteristics.

Catalysis: Derivatives of this compound could potentially be explored as ligands in asymmetric catalysis, where the defined stereochemistry of the cyclopentane ring could influence the stereochemical outcome of a reaction.

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZRQJDHKLSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl Cyclopentan 1 Ol and Analogous Structures

Grignard Reagent-Mediated Syntheses of Tertiary Alcohols

The Grignard reaction is a cornerstone in the formation of carbon-carbon bonds, providing a powerful method for synthesizing primary, secondary, and tertiary alcohols. wikipedia.orgvaia.com The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group. wikipedia.orgchegg.com

Nucleophilic Addition of 4-Bromophenyl Grignard Reagents to Cyclopentanone (B42830) Derivatives

The most direct synthesis of 1-(4-bromophenyl)cyclopentan-1-ol involves the reaction of a 4-bromophenyl Grignard reagent with cyclopentanone. The Grignard reagent, 4-bromophenylmagnesium bromide, is prepared by reacting 1,4-dibromobenzene (B42075) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is crucial to maintain anhydrous conditions, as any trace of water will protonate and quench the Grignard reagent. wikipedia.orgyoutube.com

In this reaction, the carbon atom of the 4-bromophenyl group bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclopentanone. chegg.com This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound, a tertiary alcohol. chegg.comkhanacademy.org The general mechanism involves the Grignard reagent adding to the ketone to form an intermediate which is then protonated. masterorganicchemistry.com

A key consideration is the potential for the Grignard reagent to react with the bromo-substituent on the starting material, although the formation of the Grignard reagent at the site of one bromine atom on a dihalogenated benzene (B151609) is a standard procedure. For instance, the Grignard reagent from 1-bromo-4-chlorobenzene (B145707) can be prepared selectively, highlighting the difference in reactivity between halogens. walisongo.ac.id

Barbier-Grignard Reactions Utilizing Unactivated Aryl Bromides for Tertiary Alcohol Formation

The Barbier reaction is a variation of the Grignard reaction where the organometallic reagent is generated in situ, in the presence of the carbonyl substrate. wikipedia.orgnrochemistry.com This one-pot procedure involves reacting an alkyl or aryl halide, a carbonyl compound, and a metal (such as magnesium, zinc, or indium) together. wikipedia.orgepfl.ch A significant advantage of the Barbier approach is that the organometallic species is generated and consumed in the same pot, which can be beneficial when the reagent is unstable. wikipedia.orgnrochemistry.com

For the synthesis of tertiary alcohols from unactivated aryl bromides, a one-pot Barbier-Grignard reaction has been developed. sioc-journal.cn This method can be used to synthesize a range of tertiary alcohols by reacting unactivated aryl bromides with aryl acids in the presence of a catalyst like Ta₂O₅. sioc-journal.cn While the specific synthesis of this compound via this named variation is not explicitly detailed, the principle applies. An aryl bromide like 1,4-dibromobenzene could be reacted with cyclopentanone and magnesium metal in a single step to form the desired tertiary alcohol. researchgate.net The reaction mechanism is thought to involve the formation of the organometallic reagent on the metal surface, followed by its reaction with the carbonyl compound. nrochemistry.com

Substrate Scope and Limitations in Aryl Bromide-Based Grignard Additions

The Grignard reaction is broadly applicable, but its scope has limitations. The primary limitation is the high basicity of the Grignard reagent, which is incompatible with any acidic protons in the substrate or solvent, such as those from alcohols or carboxylic acids. wikipedia.orgmasterorganicchemistry.com

The substrate scope for aryl bromides in Grignard reactions is generally wide, accommodating various substituents on the aromatic ring. researchgate.net However, the electronic nature of these substituents can influence the reaction. Electron-withdrawing groups can make the formation of the Grignard reagent more difficult, while sterically hindered aryl bromides may react more slowly. Data-driven analysis of the aryl bromide chemical space has been used to create diverse substrate scopes for cross-coupling reactions, a technique that could be applied to predict the success of Grignard reactions. nih.gov The reaction is tolerant of other halides on the aryl ring, such as chlorine, which are less reactive towards magnesium. walisongo.ac.id

Reformatsky Reaction Approaches to 1-Arylcyclopentanols

Discovered by Sergey Nikolaevich Reformatsky, this reaction involves the condensation of an alpha-haloester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. byjus.comnumberanalytics.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than a Grignard reagent. wikipedia.orglibretexts.org This lower reactivity prevents side reactions, like addition to the ester group. pearson.com

Reaction of Methyl 1-Bromocyclopentane-1-carboxylate with Carbonyl Compounds

An alternative route to structures analogous to this compound utilizes the Reformatsky reaction. Instead of forming the aryl-metal bond, this approach starts with a pre-functionalized cyclopentane (B165970) ring. Specifically, methyl 1-bromocyclopentane-1-carboxylate can be reacted with zinc to form an organozinc intermediate. researchgate.net This zinc enolate then acts as a nucleophile.

This reagent has been shown to react with various carbonyl compounds. For example, its reaction with 3-aryl-2-cyanoprop-2-enamides leads to the formation of complex spirocyclic structures. researchgate.net Similarly, it reacts with 1-aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones. rcsi.science The products of these reactions are not simple 1-arylcyclopentanols but more elaborate molecules containing the core 1-substituted cyclopentane ring system. The reaction is versatile and can be used with a wide range of electrophiles beyond aldehydes and ketones, including nitriles and imines. wikipedia.orgthermofisher.com

Mechanistic Considerations in Reformatsky Reactions Yielding Spirocyclic Systems

The mechanism of the Reformatsky reaction begins with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester to form the organozinc reagent. byjus.comwikipedia.org This reagent exists as a dimer in its crystal structure. wikipedia.orglibretexts.org In the presence of a carbonyl compound, the carbonyl oxygen coordinates to the zinc atom, forming a six-membered, chair-like transition state. wikipedia.orglibretexts.org This coordination is followed by a rearrangement that forms a new carbon-carbon bond, leading to a zinc alkoxide. wikipedia.org An acidic workup then yields the final β-hydroxy ester. byjus.com

When methyl 1-bromocyclopentane-1-carboxylate reacts with certain electrophiles like 3-aryl-2-cyanoprop-2-enamides, the reaction proceeds through a cascade that results in a spirocyclic system. researchgate.net The initial Reformatsky addition is followed by an intramolecular cyclization (a Michael addition), leading to the formation of a new ring attached at the C1 position of the cyclopentane ring, creating a spiro-center. For instance, the reaction with 3-aryl-2-cyanoprop-2-enamides yields 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. researchgate.net The formation of a single diastereoisomer in these reactions suggests a high degree of stereochemical control, likely dictated by the rigid, chelated transition state characteristic of the Reformatsky reaction. researchgate.net

Desymmetric Reduction Strategies for Enantioenriched Tertiary Alcohols Bearing Aryl Substituents

The synthesis of enantioenriched tertiary alcohols, which are crucial structural motifs in many bioactive molecules, presents a significant challenge in organic chemistry. researchgate.netnih.gov Desymmetric reduction of prochiral substrates offers an elegant and efficient strategy to access these complex molecules with high stereocontrol. One prominent method involves the catalytic desymmetric reduction of α-substituted α-oxymalonic esters. researchgate.net

A notable advancement in this area is the use of dinuclear zinc catalysts. researchgate.netnih.gov Researchers have developed a system that employs dinuclear zinc catalysts along with pipecolinol-derived tetradentate ligands for the selective hydrosilylation of one of the two ester groups in α-aryl-α-oxymalonic esters. researchgate.net This process effectively converts the prochiral starting material into a chiral, enantioenriched tertiary alcohol. The reaction typically proceeds by treating the oxymalonic ester substrate with a silane, such as trimethoxysilane (B1233946) ((MeO)3SiH), in the presence of a catalytic amount of the dinuclear zinc complex. researchgate.net

The general mechanism for this transformation allows for the creation of a fully substituted α-carbon, a structure of significant value in drug discovery. nih.gov This desymmetrization approach provides a powerful alternative to more traditional methods that rely on enantioselective carbon-carbon or carbon-heteroatom bond formation reactions. nih.gov The versatility of this method is demonstrated by its tolerance for a diverse range of substituents on the aryl ring, allowing for the synthesis of various enantioenriched tertiary alcohols analogous to this compound. researchgate.net While significant progress has been made in the nonenzymatic kinetic resolution of tertiary alcohols, desymmetrization of prochiral precursors represents a highly effective pathway. researchgate.net

| Parameter | Condition |

|---|---|

| Substrate | α-Aryl-α-oxymalonic ester |

| Catalyst | Dinuclear Zinc with Pipecolinol-derived Ligand (10 mol%) |

| Reducing Agent | Trimethoxysilane ((MeO)3SiH) |

| Solvent | Toluene |

| Temperature | -10 °C |

| Reaction Time | 24 hours |

Alternative Synthetic Pathways for this compound and Related Cycloalkanols

A primary and widely utilized alternative pathway for the synthesis of this compound is the Grignard reaction. mnstate.eduwisc.edu This classic organometallic reaction is a cornerstone of carbon-carbon bond formation and provides a direct route to tertiary alcohols. wisc.edulibretexts.org The synthesis involves the reaction of a Grignard reagent, specifically 4-bromophenylmagnesium bromide, with cyclopentanone.

The process begins with the formation of the Grignard reagent itself. This is achieved by reacting 4-bromobenzene with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). mnstate.edud-nb.info It is critical to maintain anhydrous conditions, as Grignard reagents are strong bases and will react readily with water or other protic solvents, which would quench the reagent. mnstate.edulibretexts.org The initiation of the Grignard formation can sometimes be sluggish, and techniques like crushing the magnesium or using an iodine crystal as an activator may be employed to expose a fresh magnesium surface. mnstate.eduumkc.edu

Once the 4-bromophenylmagnesium bromide is formed, the solution is reacted with cyclopentanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclopentanone. wisc.edu This addition step forms a magnesium alkoxide intermediate. The final product, this compound, is obtained after an acidic workup (e.g., with aqueous HCl or H₂SO₄), which protonates the alkoxide. umkc.edu

The Grignard reaction's versatility allows for the synthesis of a wide array of related 1-arylcycloalkanols by simply varying the aryl halide and the cyclic ketone. wisc.edu For instance, using different substituted bromobenzenes or other cyclic ketones (like cyclohexanone) would yield the corresponding tertiary alcohols. A potential side product in this reaction is biphenyl, which can form from the coupling of the Grignard reagent with unreacted 4-bromobenzene, a reaction favored at higher temperatures. libretexts.org Recent studies have also explored cyclopentyl methyl ether (CPME) as a stable and efficient solvent for Grignard reactions, offering advantages in industrial applications. d-nb.info

| Step | Reactants | Key Conditions | Product/Intermediate |

|---|---|---|---|

| 1. Grignard Reagent Formation | 4-Bromobenzene, Magnesium (Mg) | Anhydrous diethyl ether or THF | 4-Bromophenylmagnesium bromide |

| 2. Nucleophilic Addition | 4-Bromophenylmagnesium bromide, Cyclopentanone | Anhydrous ether solvent | Magnesium alkoxide intermediate |

| 3. Workup | Magnesium alkoxide intermediate, Aqueous Acid (e.g., HCl) | Protonation | This compound |

Advanced Reaction Mechanisms and Transformations Involving 1 4 Bromophenyl Cyclopentan 1 Ol Scaffolds

Carbon-Carbon Bond Formation via Cross-Coupling Reactions of the Bromophenyl Moiety

The carbon-bromine bond in the 4-bromophenyl moiety of the title compound is a key functional handle for the construction of new carbon-carbon bonds. This is most prominently achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. icmpp.ro These reactions offer a versatile and efficient means to connect different molecular fragments, leading to the creation of diverse and complex structures. icmpp.ropitt.edu

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 4-Bromophenyl Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures and other carbon-carbon bonds. icmpp.ronih.govorganic-chemistry.org This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. icmpp.ronih.govorganic-chemistry.orgmdpi.com For systems like 1-(4-bromophenyl)cyclopentan-1-ol, the 4-bromophenyl group serves as the organic halide component.

The general catalytic cycle of the Suzuki-Miyaura reaction is understood to proceed through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The process begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. nih.gov This is followed by transmetalation with the organoboron reagent, where the organic group from the boron compound is transferred to the palladium center. nih.gov Finally, reductive elimination from the resulting diarylpalladium complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov

A variety of boronic acids can be coupled with aryl bromides, and the reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comresearchgate.netresearchgate.net For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst. mdpi.com

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst in Suzuki-Miyaura reactions. nih.govclockss.org Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, have been shown to significantly enhance the efficiency of these cross-coupling reactions. nih.gov These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

For example, SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand that enables Suzuki-Miyaura couplings of aryl bromides to proceed with high efficiency, even at low catalyst loadings and at room temperature for some substrates. nih.govnih.gov The use of such advanced ligands has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates, such as sterically hindered aryl bromides and various heteroaryl systems. nih.govresearchgate.net

The optimization of the catalytic system also involves the careful selection of the base and solvent. mdpi.comclockss.org Common bases employed include potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃). nih.govmdpi.com The solvent can also have a significant impact on the reaction outcome, with choices ranging from ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) to polar aprotic solvents and even water. mdpi.comclockss.orgnih.gov The development of catalytic systems that are active in aqueous media is of particular interest from a green chemistry perspective. nih.gov

Table 1: Influence of Ligands and Reaction Conditions on Suzuki-Miyaura Coupling

| Ligand | Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| PPh₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 5 | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| SPhos | Aryl Bromides | Low (e.g., 0.005) | K₃PO₄ | Various | Room Temp - High | Excellent | nih.govnih.gov |

| (2-mesitylindenyl)dicyclohexylphosphine | Aryl Chlorides | Ultra-low | K₃PO₄·3H₂O | Water | Not specified | High | nih.gov |

The oxidative addition of an aryl halide to a Pd(0) complex is a crucial and often rate-determining step in the Suzuki-Miyaura catalytic cycle. acs.orgacs.orgresearchgate.net Several mechanistic pathways have been proposed and investigated through both experimental and computational studies. acs.orgacs.orgresearchgate.netchemrxiv.orgresearchgate.net

Traditionally, a concerted, three-centered transition state was envisioned for this step. chemrxiv.org However, alternative mechanisms, such as a nucleophilic displacement (SₙAr-like) pathway, have also been identified. chemrxiv.org The preferred mechanism can be influenced by factors such as the nature of the aryl halide, the ligands on the palladium center, and the coordination number of the palladium species. chemrxiv.org

Density functional theory (DFT) calculations have provided significant insights into these pathways. acs.orgacs.orgresearchgate.net Studies have shown that for aryl halides, the reaction can proceed through stable four-coordinate anionic palladium intermediates. acs.orgacs.org From these intermediates, two energetically feasible pathways can lead to the cis-configured Pd(II) product. acs.orgacs.org The subsequent isomerization to the more stable trans-isomer requires a higher activation energy. acs.orgresearchgate.net The nature of the phosphine ligand, including its steric bulk and electron-donating ability, plays a significant role in determining the energetics of these pathways. researchgate.net For instance, bulky and electron-rich ligands can facilitate the formation of the catalytically active, low-coordinate palladium species. researchgate.net

Chemoselective Decarboxylative Coupling of Halogenated Aryl Triflates

In addition to traditional cross-coupling reactions, the bromophenyl moiety can participate in more complex transformations. One such example is the chemoselective decarboxylative coupling of halogenated aryl triflates with alkynyl carboxylic acids. rsc.orgrsc.orgpolyu.edu.hk This palladium-catalyzed reaction allows for the synthesis of OTf-arylalkyne scaffolds. rsc.orgrsc.orgpolyu.edu.hk

A key feature of this transformation is the inversion of the conventional chemoselectivity order, with the reaction favoring the C-Br bond over the C-Cl and C-OTf bonds. rsc.orgrsc.org This chemoselectivity is governed by the oxidative addition step, while the decarboxylation step is proposed to be rate-determining. rsc.orgpolyu.edu.hk The use of specific ligands, such as SelectPhos, has been instrumental in achieving this inverted chemoselectivity. rsc.org

This methodology can be further extended to a one-pot sequential strategy, where the initial decarboxylative coupling is followed by a Suzuki-Miyaura reaction at the C-OTf bond, providing a versatile route to difunctionalized aromatic compounds. rsc.orgrsc.orgpolyu.edu.hk

Formation of Polyaromatic Systems via Coupling of Bromophenyl Precursors

The bromophenyl group can also serve as a building block for the synthesis of polycyclic aromatic hydrocarbons (PAHs). nih.govacs.orgdoaj.org These reactions often involve multiple C-C bond-forming steps and can be achieved through various strategies, including oxidative coupling and cyclodehydrogenation. nih.gov

For instance, the Suzuki-Miyaura coupling of bromophenyl boronic acid with appropriate partners can be used to construct larger aromatic frameworks. acs.org The subsequent cyclization of these precursors can then lead to the formation of complex polyaromatic systems. acs.org The reaction conditions, including the choice of catalyst and the presence of specific functional groups, can influence the outcome of these transformations, sometimes leading to the formation of dienone byproducts instead of the desired PAH. nih.gov The formation of PAHs is a complex process that can involve various intermediates and reaction pathways. nih.govacs.orgdoaj.org

Intramolecular Cyclization Reactions Involving Bromophenyl Groups

The presence of both a reactive bromophenyl group and a hydroxyl group on the cyclopentane (B165970) ring of this compound provides opportunities for intramolecular cyclization reactions. These reactions can lead to the formation of new heterocyclic or carbocyclic ring systems.

Palladium-catalyzed intramolecular reactions are a powerful tool for the synthesis of cyclic compounds. acs.org For example, the palladium-catalyzed cyclization of (2-bromophenyl)alkynes can proceed stereoselectively to form various cyclic products. acs.org Similarly, intramolecular Heck reactions can be employed to construct complex ring systems. rsc.org

In the context of the this compound scaffold, intramolecular reactions could potentially involve the reaction of the aryl bromide with the cyclopentanol (B49286) moiety or with other functional groups that could be introduced onto the molecule. The specific conditions and catalysts used would determine the course of such reactions. For instance, Brønsted acid-catalyzed intramolecular cyclizations have been reported for related systems, leading to the formation of new ring structures. rsc.org Furthermore, photochemical methods can also induce intramolecular cyclization in appropriately substituted aryl systems. nih.gov

Elimination Reactions of Brominated Cyclopentane Systems

The cyclopentane ring imposes significant conformational constraints that directly influence the stereochemical course of elimination reactions.

The E2 (bimolecular elimination) reaction is highly stereospecific, requiring a particular geometric arrangement of the departing hydrogen and leaving group. For the reaction to proceed efficiently through a concerted mechanism, the β-hydrogen and the leaving group (in this case, bromine) must be in an anti-periplanar alignment. chemistrysteps.comyoutube.com In cyclic systems like cyclopentane or cyclohexane (B81311) analogues, this translates to a strict requirement for the two groups to be in a trans-diaxial orientation. libretexts.orglibretexts.org

In a 1-bromocyclopentane analogue, the five-membered ring is less flexible than a cyclohexane ring but still adopts puckered conformations (envelope or twist). For an E2 elimination to occur, a β-hydrogen must be able to align at a 180° dihedral angle to the C-Br bond. libretexts.org If the cyclopentane ring is substituted, steric hindrance may favor a conformation where no β-hydrogen is anti-periplanar to the bromine atom, thus inhibiting or slowing the E2 reaction significantly. If only one β-hydrogen can achieve this geometry, the elimination will be stereospecific, yielding a single alkene isomer. chemistrysteps.comkhanacademy.org If multiple anti-periplanar β-hydrogens are available, the reaction becomes stereoselective, typically favoring the formation of the more thermodynamically stable (more substituted) alkene, in accordance with Zaitsev's rule, unless a bulky base is used. youtube.com The rigid geometry of the cyclopentane ring in these analogues makes them excellent models for studying the strict stereochemical demands of the E2 mechanism. libretexts.org

| Requirement | Geometric Alignment | Dihedral Angle | Implication in Cyclic Systems | Product Outcome |

| E2 Mechanism | Anti-periplanar | ~180° | Groups must be trans-diaxial | Stereospecific or Stereoselective |

Photochemical Transformations Involving 1-Arylcyclopentanols

Photochemical reactions provide unique pathways for molecular transformations that are often inaccessible through thermal methods. For 1-arylcyclopentanols, the absorption of light energy can initiate a series of reactions driven by the excited state reactivity of the molecule. These transformations are of significant interest in synthetic and materials chemistry. nih.gov

The Norrish Type II reaction is a characteristic photochemical process for ketones and aldehydes that possess an abstractable γ-hydrogen atom. wikipedia.org Upon photoexcitation, the carbonyl group can abstract this hydrogen atom intramolecularly, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgyoutube.com While the classical Norrish reaction involves a carbonyl group, analogous processes can be envisioned for excited aryl groups, which are central to the photochemistry of 1-arylcyclopentanols.

The general mechanism proceeds as follows:

Photoexcitation : The molecule absorbs a photon, promoting an electron to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org

Intramolecular Hydrogen Abstraction : The excited aryl group abstracts a hydrogen atom from a suitable position on the cyclopentyl ring, forming a 1,4-biradical. wikipedia.org

Biradical Reactions : This key intermediate can then undergo one of two primary competing pathways wikipedia.orgresearchgate.net:

Fragmentation (β-scission) : Cleavage of the bond between the α- and β-carbon atoms results in the formation of an enol and an alkene. wikipedia.org The enol subsequently tautomerizes to the corresponding ketone. researchgate.net

Cyclization (Norrish-Yang Reaction) : Intramolecular combination of the two radical centers leads to the formation of a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. wikipedia.orgresearchgate.net

In the context of 1-arylcyclopentanols, the γ-hydrogens are located on the cyclopentane ring. The abstraction of one of these hydrogens by the excited aryl ring would generate a 1,4-biradical. The subsequent fate of this biradical dictates the final product distribution. Studies on analogous systems, such as butyrophenone, have well-established the formation of 1,4-biradicals that lead to both fragmentation and cyclization products. researchgate.net The formation of cyclobutanol derivatives via the Norrish-Yang reaction is a notable outcome of this process. researchgate.net Research on crystalline cyclopentanones has also provided direct evidence for the generation and reactivity of triplet 1,4-biradical intermediates. acs.org

The efficiency and outcome of the Norrish Type II reaction are influenced by several factors, including the substitution pattern on the aryl ring and the cyclopentane moiety, as well as the reaction conditions. For instance, substitution at the β-position of the alkyl chain in acyclic ketones is known to favor the photoelimination (fragmentation) pathway. youtube.com

Table 1: Key Steps and Intermediates in Norrish Type II Reactions

| Step | Description | Key Intermediate/Product |

| 1. Excitation | The parent molecule absorbs light, leading to an excited state (singlet or triplet). | Excited arylcyclopentanol |

| 2. H-Abstraction | Intramolecular abstraction of a γ-hydrogen by the excited aryl group. | 1,4-Biradical |

| 3. Fragmentation | Cleavage of the Cα-Cβ bond in the biradical. | Enol + Alkene |

| 4. Cyclization | Intramolecular radical recombination to form a four-membered ring. | Cyclobutanol derivative |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Aromatic Alcohol Reactivity

Proton-Coupled Electron Transfer (PCET) describes reactions where both a proton and an electron are transferred. nih.govnih.gov These mechanisms are fundamental in a vast range of chemical and biological processes, including the reactivity of alcohols. nih.govacs.org By transferring a proton and an electron in a concerted or closely-timed stepwise manner, PCET pathways can avoid the high-energy intermediates, such as carbocations or unstable charged species, that might be formed in traditional oxidation or reduction pathways. nih.gov This makes PCET a thermodynamically favorable route for many transformations. nih.gov

For an aromatic alcohol like this compound, PCET mechanisms are particularly relevant in its oxidation reactions. The process can be generally understood through a "square scheme" that outlines the possible pathways nih.govacs.org:

Stepwise Pathways :

Electron Transfer followed by Proton Transfer (ETPT) : The alcohol is first oxidized to a radical cation, which then loses a proton.

Proton Transfer followed by Electron Transfer (PTET) : The alcohol first loses a proton to form an alkoxide, which is then oxidized.

Concerted Pathway (CEPT) : The electron and proton are transferred simultaneously in a single kinetic step from the alcohol's hydroxyl group to an acceptor. nih.govacs.org

Recent research has demonstrated the power of PCET in the deconstructive arylation of aliphatic alcohols using a combination of photoredox and nickel catalysis. rsc.orgnih.gov This method generates alkyl radicals from alcohols via a concerted PCET-mediated β-scission, highlighting the synthetic utility of PCET in forming new carbon-carbon bonds. rsc.orgnih.gov The driving force for PCET reactions is influenced by factors such as the reduction potential of the oxidant and the pKa of the species involved. acs.org Studies on the oxidation of benzyl (B1604629) alcohol have shown that the mechanism can shift from a concerted to a stepwise pathway depending on the reaction conditions, such as the presence of acids which can alter the reduction potential of the oxidizing agent. acs.org

The site-selectivity in PCET can also differ from traditional hydrogen atom transfer (HAT) reactions. While HAT selectivity is often governed by the weakest C-H bond strength, PCET selectivity can be directed by specific hydrogen-bonding interactions, offering orthogonal reactivity. nih.gov

Table 2: Comparison of PCET Mechanisms for Alcohol Oxidation

| Mechanism | Order of Transfer | Intermediate Species | Key Characteristics |

| ETPT | 1. Electron2. Proton | Radical Cation | Involves a high-energy, charged intermediate. |

| PTET | 1. Proton2. Electron | Alkoxide | Favored in basic media; requires deprotonation first. |

| CEPT | Concerted | Transition State | Avoids high-energy intermediates; kinetically favored. nih.gov |

Stereochemical Control in the Synthesis and Reactions of 1 4 Bromophenyl Cyclopentan 1 Ol and Analogues

Enantioselective Synthesis of Tertiary Alcohols with Tetrasubstituted α-Carbons

The construction of a chiral tertiary alcohol containing a tetrasubstituted α-carbon, such as in 1-(4-Bromophenyl)cyclopentan-1-ol, in an enantioselective manner is a formidable task in asymmetric synthesis. This is primarily due to the steric congestion around the prochiral ketone precursor, which makes facial discrimination by a chiral catalyst challenging. Several strategies have been developed to address this, including the enantioselective addition of organometallic reagents to ketones and the enantioselective α-arylation of carbonyl compounds.

One of the most direct methods is the catalytic asymmetric addition of a carbon nucleophile to a ketone. academie-sciences.fr For the synthesis of this compound, this would involve the addition of a 4-bromophenyl organometallic reagent to cyclopentanone (B42830) in the presence of a chiral ligand. Copper(I) complexes with chiral bisoxazoline (Box) ligands have been shown to be effective in the enantioselective α-arylation of carbonyl compounds using diaryliodonium salts. princeton.edu This method allows for the creation of enolizable α-carbonyl benzylic stereocenters with high enantioselectivity. princeton.edu

Another powerful approach is the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids, which can produce highly functionalized chiral cyclopent-2-enones with a quaternary stereocenter at the 5-position. nih.govresearchgate.net While this yields a ketone, subsequent reduction could provide the desired alcohol.

The table below summarizes relevant research findings on the enantioselective synthesis of tertiary alcohols and related structures with tetrasubstituted α-carbons, showcasing the effectiveness of different catalytic systems.

Table 2: Enantioselective Synthesis of Tertiary Alcohols and Analogues

| Entry | Substrate | Reagent | Catalyst/Ligand | Solvent | Product | Enantiomeric Excess (ee) | Yield (%) |

| 1 | Propyl oxazolidone-derived silylketene N,O-aminal | Diphenyliodonium triflate | Cu(I)-Ph-Box (3) | Toluene/CH₂Cl₂ | α-Phenyl oxazolidone | 93% | 98% |

| 2 | Alkynyl bis(2,2,2-trifluoroethyl) malonate | Phenylboronic acid | Ni(OAc)₂·4H₂O / (R)-Ph-PHOX (L1) | TFE | 5-Phenyl-cyclopent-2-enone derivative | 92% | 98% |

| 3 | 4-Methoxypyridine | Phenylmagnesium bromide | CuBr·SMe₂ / (R,R)-Ph-BPE | MTBE | 2-Phenyl-2,3-dihydro-4-pyridone | 99% | 98% |

This table presents data for the enantioselective synthesis of structurally related compounds, highlighting potential methodologies for the synthesis of chiral this compound.

Conformational Dynamics and Their Impact on Stereoselectivity in Reaction Intermediates

The stereochemical outcome of a reaction is intrinsically linked to the three-dimensional structure of its transition state. In the synthesis of this compound, the conformational dynamics of the cyclopentane (B165970) ring in the reaction intermediate play a crucial role in determining which diastereomer or enantiomer is formed preferentially.

The cyclopentane ring is not planar but exists in puckered conformations to alleviate torsional strain. znaturforsch.comnih.gov The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," with three atoms in a plane and the other two displaced on opposite sides. znaturforsch.comnih.gov These conformations rapidly interconvert through a process called pseudorotation.

When a nucleophile, such as the 4-bromophenyl anion, attacks the carbonyl group of a cyclopentanone derivative, the trajectory of the attack is influenced by the conformation of the ring. Theoretical models, such as the Felkin-Anh and Cieplak models, are often used to predict the stereoselectivity of nucleophilic additions to cyclic ketones.

Felkin-Anh Model: This model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon, following a Bürgi-Dunitz trajectory (approximately 107°).

Cieplak Model: This model emphasizes the importance of hyperconjugation, suggesting that the transition state is stabilized when the forming bond is anti-periplanar to the best electron-donating bond at the α-position.

In the context of an enantioselective reaction, a chiral catalyst or ligand will interact with the substrate to create a chiral environment around the carbonyl group. This interaction leads to a diastereomeric transition state, where one is energetically more favorable than the other. The catalyst can influence the conformation of the cyclopentane ring in the transition state, further enhancing the facial bias and leading to high enantioselectivity. Computational studies have been instrumental in understanding these complex transition states for nucleophilic additions to cyclic ketones, providing insights into the origins of stereoselectivity. academie-sciences.fr For instance, in the addition of a Grignard reagent, the initial complexation of the magnesium atom to the carbonyl oxygen is a key step that influences the subsequent nucleophilic attack. The precise geometry of this complex, dictated by both steric and electronic interactions within the substrate and with the chiral ligand, ultimately determines the stereochemical outcome of the reaction.

Computational and Theoretical Investigations of 1 4 Bromophenyl Cyclopentan 1 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

No specific Density Functional Theory (DFT) studies on 1-(4-Bromophenyl)cyclopentan-1-ol have been identified. Such studies would be crucial for understanding the molecule's electronic properties. DFT calculations could provide valuable insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to predicting chemical reactivity.

A hypothetical data table for this section would have included:

| Parameter | Calculated Value (a.u.) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential | Data not available |

| Electron Affinity | Data not available |

| Electronegativity (χ) | Data not available |

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Quantum Chemical Calculations for Proposed Reaction Mechanisms and Transition States

There is no available research detailing quantum chemical calculations for reaction mechanisms involving this compound. This type of investigation is essential for elucidating the step-by-step pathways of chemical reactions, such as nucleophilic substitution or elimination reactions, that this alcohol might undergo.

A theoretical study would identify the structures of transition states and intermediates, and calculate their relative energies to determine the most probable reaction pathways. A representative data table would have looked like:

| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| SN1 Reaction | Data not available | Data not available | Data not available | Data not available |

| E1 Reaction | Data not available | Data not available | Data not available | Data not available |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular mechanics or molecular dynamics simulation studies have been published for this compound. These methods are instrumental in exploring the molecule's conformational landscape and understanding its dynamic behavior and interactions with other molecules. Conformational analysis would reveal the most stable three-dimensional arrangements of the atoms, particularly the orientation of the bromophenyl and hydroxyl groups relative to the cyclopentane (B165970) ring.

A table summarizing conformational analysis might have included:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

| Equatorial-OH | Data not available | Data not available | Data not available |

| Axial-OH | Data not available | Data not available | Data not available |

Molecular dynamics simulations would further provide insights into intermolecular interactions, such as hydrogen bonding, which are critical for understanding the bulk properties of the compound.

In Silico Prediction of Reactivity and Selectivity in Catalytic Transformations

There are no in silico studies predicting the reactivity and selectivity of this compound in catalytic transformations. Such predictive studies are vital in modern chemistry for designing efficient synthetic routes and catalysts. Computational models could be used to screen various catalysts and reaction conditions to predict the outcomes of reactions like cross-coupling or oxidation, identifying which would be most effective and selective for this specific substrate.

Synthetic Utility and Applications in Complex Organic Synthesis

1-(4-Bromophenyl)cyclopentan-1-ol as a Versatile Synthetic Intermediate and Small Molecule Scaffold

This compound is a valuable compound in organic synthesis, serving as a versatile synthetic intermediate and a foundational small molecule scaffold. Its structure, which incorporates a tertiary alcohol, a cyclopentyl ring, and a bromophenyl group, provides multiple points for chemical modification. This unique combination of features makes it a useful starting material for creating a wide range of more complex molecules. lookchem.com The presence of the bromine atom and the phenyl group, in particular, imparts distinct chemical properties that are leveraged in the pharmaceutical and chemical industries. lookchem.com

The compound's utility stems from its role as an intermediate in the synthesis of various organic compounds, including specialty chemicals and dyes. lookchem.com It is frequently employed in research and development laboratories for the preparation of novel chemical entities. The cyclopentane (B165970) ring introduces a specific spatial arrangement and conformational rigidity, which can be crucial for the biological activity of the final products. The tertiary alcohol can be a site for substitution or elimination reactions, while the bromophenyl group is a key handle for cross-coupling reactions, allowing for the introduction of diverse substituents.

Role in the Synthesis of Polycyclic Aromatic Hydrocarbons and Heterocyclic Compounds

While direct synthesis of polycyclic aromatic hydrocarbons (PAHs) from this compound is not extensively documented, its structural motifs are relevant to modern PAH synthesis strategies. The bromo-aryl component is a common precursor in methods like palladium-catalyzed annulative dimerization and other cross-coupling reactions that construct complex aromatic systems. chemistryviews.orgrsc.org For instance, bromo-functionalized PAHs are used as key building blocks in the synthesis of donor-acceptor materials with applications in electronics. ed.ac.uk The synthesis of PAHs often involves the coupling of smaller aromatic fragments, a process for which derivatives of this compound would be well-suited. rsc.orgnih.gov

In the realm of heterocyclic chemistry, the precursors derived from the bromophenyl moiety are instrumental. For example, chalcones containing a 4-bromophenyl group, such as 4-bromochalcone, are key intermediates in the synthesis of isoxazoles. odinity.com These reactions often involve the condensation of a brominated benzaldehyde (B42025) with an appropriate ketone, followed by cyclization with a reagent like hydroxylamine. odinity.com Similarly, chalcone (B49325) derivatives are used to synthesize other heterocyclic systems like oxazines and thiazines through reactions with urea (B33335) or thiourea. researchgate.net The bromophenyl group is a common feature in many precursors for heterocyclic compounds, highlighting the potential of this compound as a starting material for such syntheses.

Precursor for Further Functionalization and Derivatization via the Bromine Substituent

The bromine atom on the phenyl ring of this compound is a key functional group that allows for a wide array of subsequent chemical transformations. This halogen acts as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The bromine substituent enables a variety of powerful coupling reactions, including:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents. ed.ac.uk

These reactions allow for the strategic and controlled addition of various functional groups and molecular fragments to the phenyl ring. For example, bromo-functionalized compounds are readily used in Negishi coupling reactions to create donor-acceptor materials. ed.ac.uk This functionalization is critical for tuning the electronic and photophysical properties of molecules designed for applications in materials science and medicinal chemistry. The ability to easily derivatize the molecule via its bromine atom makes this compound a highly adaptable building block.

Below is a table summarizing potential cross-coupling reactions for the functionalization of the bromine substituent.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C (sp) |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Ligand, Base | C-N |

| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | C-C |

Building Block for the Construction of Chiral Molecules and Natural Product Analogues

This compound, while achiral itself, serves as a valuable precursor for the synthesis of chiral molecules. The development of enantioselective reactions allows for the conversion of achiral starting materials into enantioenriched products. For example, an enantioselective aza-pinacol cyclization, enabled by photoredox catalysis, can produce chiral nitrogen-containing ring systems. lookchem.com Although not directly involving this compound, this demonstrates a strategy where a prochiral ketone or a related derivative could be transformed into a chiral tertiary alcohol or subsequent chiral products.

The cyclopentane core of the molecule is a common structural motif found in a variety of natural products. Synthetic strategies aimed at producing cyclopentane-containing molecules are of significant interest. organic-chemistry.org Methods for the one-pot synthesis of functionalized cyclopentenones and other cyclopentane derivatives have been developed, showcasing the importance of this ring system in organic synthesis. researchgate.net The structural framework of this compound can be envisioned as a starting point for the synthesis of analogues of natural products that feature a cyclopentyl or a phenyl-substituted cyclopentyl core. The bromine atom provides a convenient point for elaboration to build up the complexity required to mimic or modify natural product structures, potentially leading to new therapeutic agents or biological probes.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)cyclopentan-1-ol, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic addition to cyclopentanone derivatives. For example, a Grignard reagent (e.g., 4-bromophenylmagnesium bromide) reacting with cyclopentanone under anhydrous THF at 0–5°C, followed by acid quenching. Optimization involves controlling stoichiometry (1:1.2 ketone:Grignard ratio) and reaction time (2–4 hours) to minimize by-products like over-addition products. Purity is confirmed via TLC (hexane:ethyl acetate, 7:3) and recrystallization from ethanol .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain in the cyclopentanol ring. Hydrogen bonding between the hydroxyl group and bromine substituents is analyzed using Olex2 or Mercury software .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (δ 1.8–2.2 ppm), while the cyclopentyl protons show multiplet splitting (δ 1.5–2.5 ppm). Aromatic protons resonate as doublets (δ 7.3–7.6 ppm) due to para-bromo substitution.

- IR : Strong O-H stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- MS : Molecular ion peak at m/z 242/244 (Br isotope pattern). Challenges include distinguishing diastereomers via NOESY if stereocenters exist .

Advanced Research Questions

Q. How can non-covalent interactions in the crystal lattice of this compound be quantitatively analyzed?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) identifies intermolecular interactions. For example, O-H···Br hydrogen bonds and C-H···π contacts contribute to packing efficiency. Fingerprint plots (de vs. di) quantify interaction proportions: O-H···Br typically occupies 8–12% of the surface area in related bromophenyl compounds .

Q. What computational methods are used to predict the stability and reactivity of this compound in acidic media?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energy barriers for acid-catalyzed dehydration. Solvent effects (e.g., ethanol vs. water) are modeled using the SMD continuum approach. Fukui indices identify electrophilic sites (e.g., the hydroxyl-bearing carbon) prone to elimination .

Q. How can contradictory by-product profiles from different synthetic routes be systematically resolved?

- Methodological Answer : Use HPLC-MS with a C18 column (ACN/water gradient) to separate by-products. For example, over-alkylation products (e.g., diarylcyclopentanol) elute later than the target compound. Kinetic studies (in situ FTIR monitoring) identify intermediate formation rates, guiding temperature adjustments to suppress side reactions .

Q. What role does this compound play as a chiral building block in natural product synthesis?

- Methodological Answer : The hydroxyl and bromine groups enable stereoselective transformations. For instance, Mitsunobu reaction with phthalimide generates a protected amine for alkaloid synthesis. Asymmetric reduction of ketone precursors (e.g., using Corey-Bakshi-Shibata catalyst) achieves >90% ee, critical for bioactive molecule construction .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in varying solvents (e.g., DMSO vs. chloroform) monitor degradation via ¹H NMR. Chloroform shows <5% decomposition due to reduced hydrolytic activity. For solid-state storage, desiccants (silica gel) and amber vials prevent photolytic debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。